
1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Mechanism Of Action
1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, leading to downstream inhibition of B cell receptor (BCR) signaling. BCR signaling is critical for B cell activation and survival, and dysregulation of this pathway is a hallmark of many B cell malignancies. By targeting BTK, 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide can induce apoptosis (programmed cell death) in B cells and suppress tumor growth.
Biochemical and physiological effects:
1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has also been shown to penetrate the blood-brain barrier, which could be beneficial for the treatment of central nervous system (CNS) lymphomas.
Advantages And Limitations For Lab Experiments
One advantage of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration in preclinical models. However, one limitation is the lack of clinical data on 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide, which makes it difficult to extrapolate its efficacy and safety in humans. Additionally, 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide may have limited efficacy in B cell malignancies that are not dependent on BTK signaling.
Future Directions
There are several future directions for the development of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide as a therapeutic agent. One potential application is in combination with other targeted therapies, such as venetoclax and lenalidomide, to improve efficacy in B cell malignancies. Another direction is the exploration of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide in autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by dysregulated B cell signaling. Additionally, the development of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide analogs with improved pharmacokinetic properties and selectivity for BTK could further enhance its therapeutic potential.
Synthesis Methods
The synthesis of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide involves several steps, starting with the reaction of 3-fluoroaniline with 2-chloro-1-(furan-2-yl)ethanone to form the intermediate 1-(3-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This intermediate is then treated with 2-methyl-2-(methylsulfonyl)propane-1,3-diol to form the final product, 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has demonstrated potent inhibition of BTK and suppression of B cell proliferation and survival. 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-15(18,9-14-6-3-7-21-14)11-17-22(19,20)10-12-4-2-5-13(16)8-12/h2-8,17-18H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWINJIRSLFNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

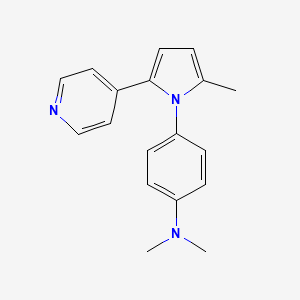

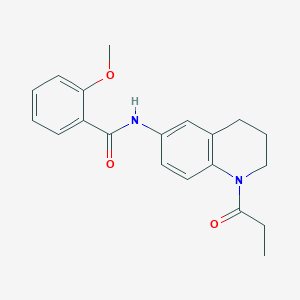
![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
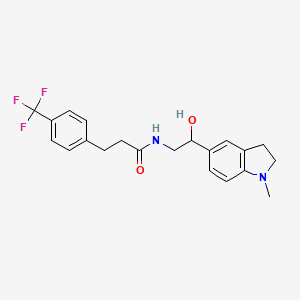
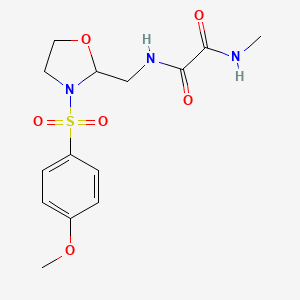
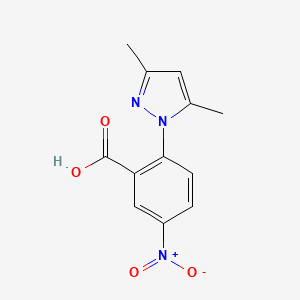

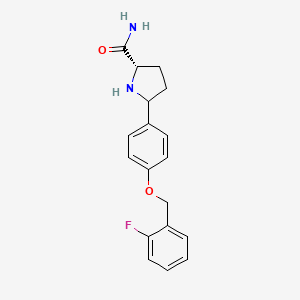
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)